molecular formula C12H12O3 B12628803 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione CAS No. 920033-76-7

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione

Cat. No.: B12628803
CAS No.: 920033-76-7
M. Wt: 204.22 g/mol
InChI Key: MGHNMDCPSZGZKP-UHFFFAOYSA-N
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Description

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione is an organic compound with a unique structure that includes a methoxymethylidene group attached to a phenylbutane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylbutane-1,3-dione with methoxymethylidene chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethylidene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The methoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenylbutane-1,3-dione: Lacks the methoxymethylidene group, leading to different reactivity and applications.

    2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione: Similar structure but with an ethoxy group instead of a methoxy group, resulting in different chemical properties.

    2-(Methoxymethylidene)-1-phenylpentane-1,3-dione: An extended carbon chain, affecting its physical and chemical properties.

Uniqueness: 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione is unique due to the presence of the methoxymethylidene group, which imparts distinct reactivity and potential applications. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

920033-76-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(methoxymethylidene)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C12H12O3/c1-9(13)11(8-15-2)12(14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

MGHNMDCPSZGZKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=COC)C(=O)C1=CC=CC=C1

Origin of Product

United States

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